

Spectroscopic Analysis of N-Isopropylcyclohexylamine: A Technical Guide

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Compound of Interest

Compound Name: *N-Isopropylcyclohexylamine*


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Introduction: **N-Isopropylcyclohexylamine** (CAS No. 1195-42-2) is a secondary amine that serves as a significant building block in organic and medicinal chemistry.^[1] Its structure, which combines a bulky cyclohexyl group with an isopropyl moiety on the nitrogen atom, makes it a valuable intermediate for synthesizing more complex amines and potential pharmaceutical agents.^[1] Accurate structural elucidation and purity assessment are critical in its application, necessitating a thorough analysis using modern spectroscopic techniques. This guide provides an in-depth summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Isopropylcyclohexylamine**, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **N-Isopropylcyclohexylamine**. The data is organized into tables for clarity and ease of comparison.

 *Chemical Structure of N-Isopropylcyclohexylamine* **Figure 1: Chemical Structure of N-Isopropylcyclohexylamine** with atom numbering for NMR assignments.

¹H NMR Spectroscopy

The proton NMR spectrum of **N-Isopropylcyclohexylamine** displays characteristic signals corresponding to the isopropyl and cyclohexyl groups. The chemical shifts can vary based on the solvent and experimental conditions.^[1]

Assignment	Typical Chemical Shift (δ) Range (ppm)[1]	Multiplicity[1]	Integration
Isopropyl -CH ₃ (H-8, H-9)	0.9 - 1.2	Doublet	6H
Cyclohexyl -CH ₂ (H-3, H-4, H-5)	1.0 - 1.9	Multiplet	6H
Cyclohexyl -CH ₂ (H-2, H-6)	1.0 - 1.9	Multiplet	4H
Cyclohexyl -CH (H-1)	2.3 - 2.8	Multiplet	1H
Isopropyl -CH (H-7)	2.7 - 3.2	Septet	1H
Amine -NH	0.5 - 2.0	Broad Singlet	1H

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Typical Chemical Shift (δ) Range (ppm)[1]
Isopropyl -CH ₃ (C-8, C-9)	22 - 25
Cyclohexyl -CH ₂ (C-4)	24 - 27
Cyclohexyl -CH ₂ (C-3, C-5)	25 - 28
Cyclohexyl -CH ₂ (C-2, C-6)	33 - 36
Isopropyl -CH (C-7)	45 - 50
Cyclohexyl -CH (C-1)	55 - 60

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. The data presented is from the NIST/EPA Gas-Phase Infrared

Database.[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch (Secondary Amine)
2925-2940	Strong	C-H Stretch (Cyclohexyl Asymmetric)
2850-2860	Strong	C-H Stretch (Cyclohexyl Symmetric)
1440-1460	Medium	C-H Bend (CH ₂)
1130-1180	Medium-Strong	C-N Stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₉H₁₉N, with a molecular weight of 141.25 g/mol. [\[2\]](#)[\[4\]](#)

m/z	Relative Intensity	Probable Fragment Structure
141	Moderate	[M] ⁺ (Molecular Ion)
126	Strong	[M - CH ₃] ⁺
100	Base Peak	[M - C ₃ H ₅] ⁺ or [C ₆ H ₁₁ NHCH ₂] ⁺
84	Moderate	[C ₆ H ₁₂] ⁺ (Cyclohexene)
56	Strong	[C ₃ H ₅ NH ₂] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 10-20 mg of **N-Isopropylcyclohexylamine** for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR: Acquire the spectrum using standard parameters, typically with a 30-90° pulse angle and 8-16 scans.
 - For ^{13}C NMR: Acquire the spectrum using proton-decoupling. A larger number of scans will be required to achieve a good signal-to-noise ratio.

FTIR Spectroscopy Protocol

This protocol is for analyzing a pure liquid sample ("neat").

- Sample Preparation:
 - Place one or two drops of liquid **N-Isopropylcyclohexylamine** directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr) or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- If using salt plates, place a second plate on top to create a thin liquid film.
- Data Acquisition:
 - Place the sample holder (with the salt plates or the ATR accessory) into the sample compartment of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample holder or clean ATR crystal.
 - Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

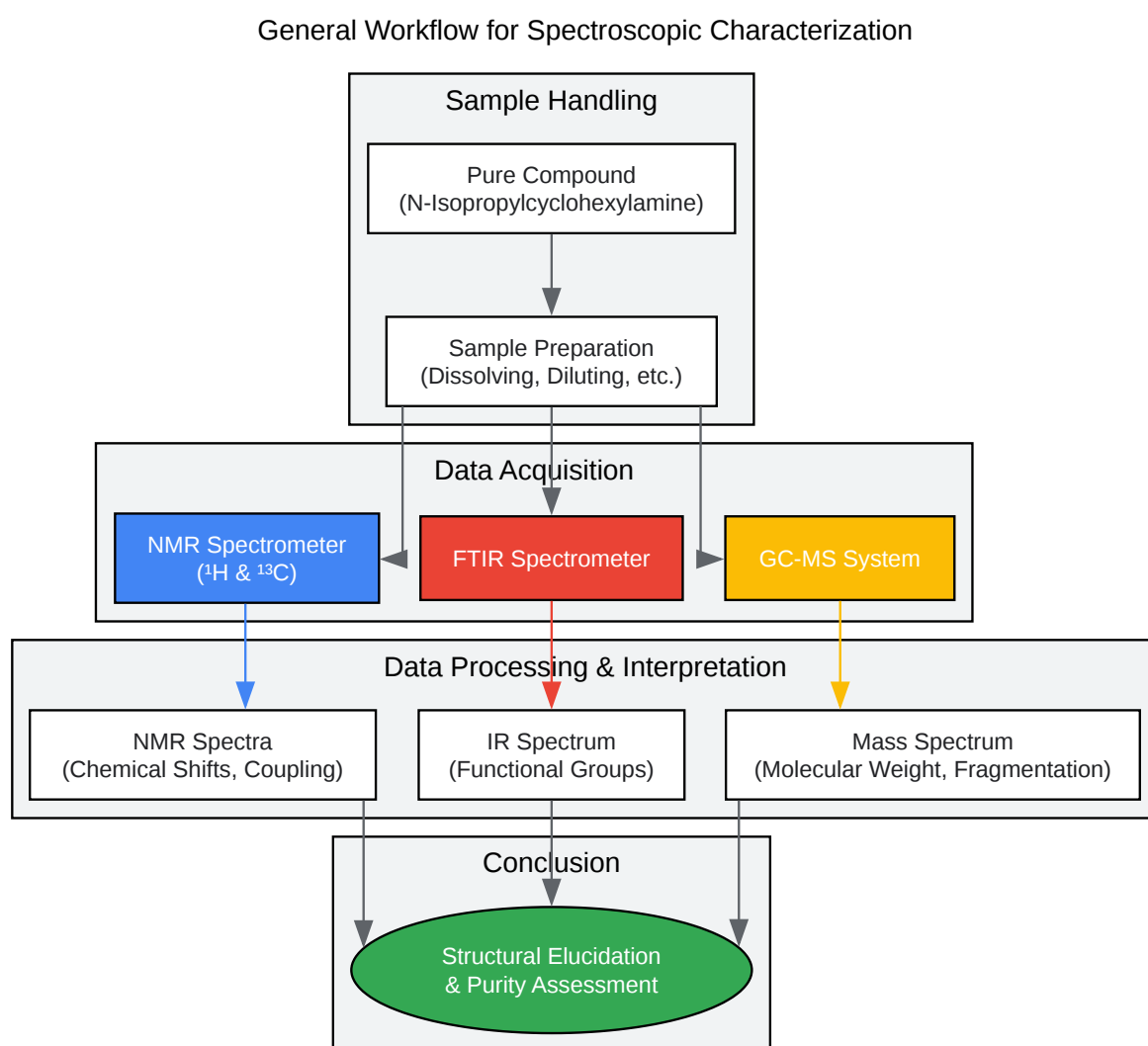
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation:
 - Prepare a dilute solution of **N-Isopropylcyclohexylamine** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- GC-MS System Parameters:
 - Injector: Split/splitless inlet, typically at 250°C .
 - Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Temperature Program: An initial temperature of $50\text{-}70^{\circ}\text{C}$, hold for 1-2 minutes, then ramp at $10\text{-}20^{\circ}\text{C}/\text{min}$ to a final temperature of $250\text{-}280^{\circ}\text{C}$.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.

- Scan Range: m/z 40-400.
- Ion Source Temperature: 230°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **N-Isopropylcyclohexylamine**.



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Caption: Workflow of Spectroscopic Analysis.

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